5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde
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Overview
Description
5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde is a heterocyclic compound that contains both imidazole and furan rings. The presence of these two rings in its structure makes it a compound of interest in various fields of chemistry and biology. The imidazole ring is known for its role in biological systems, particularly in the structure of amino acids like histidine, while the furan ring is a common motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde typically involves the formation of the imidazole ring followed by the introduction of the furan ring. One common method involves the cyclization of amido-nitriles to form the imidazole ring, followed by the addition of a furan aldehyde group. The reaction conditions often require the use of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the imidazole and furan rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carboxylic acid.
Reduction: 5-(4-Methyl-1H-imidazol-5-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential biological activity makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Mechanism of Action
The mechanism of action of 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde depends on its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is important in enzyme catalysis. The furan ring can participate in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the furan ring.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but with different positioning of the methyl and aldehyde groups.
Uniqueness
The presence of both imidazole and furan rings in 5-(4-Methyl-1H-imidazol-5-yl)furan-2-carbaldehyde makes it unique compared to other similar compounds. This dual-ring structure provides a combination of chemical reactivity and biological activity that is not found in compounds with only one of these rings .
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-(5-methyl-1H-imidazol-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-6-9(11-5-10-6)8-3-2-7(4-12)13-8/h2-5H,1H3,(H,10,11) |
InChI Key |
USILJYXKZNZZMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=C(O2)C=O |
Origin of Product |
United States |
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